molecular formula C14H14N4O3 B598354 7-Azaindole N-oxide hemihydrate CAS No. 1202864-61-6

7-Azaindole N-oxide hemihydrate

Cat. No.: B598354
CAS No.: 1202864-61-6
M. Wt: 286.291
InChI Key: OHKTXWVCKFOLSU-UHFFFAOYSA-N
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Description

7-Azaindole N-oxide hemihydrate is a heterocyclic compound with the empirical formula C7H6N2O · 0.5H2O. It is also known as 1H-Pyrrolo[2,3-b]pyridine, 7-oxide. This compound is a derivative of 7-azaindole, where the nitrogen atom in the indole ring is oxidized. It appears as a white to pale yellow crystalline powder and has a melting point of 170-173°C .

Mechanism of Action

Target of Action

7-azaindoles, the core structure of this compound, have been highlighted as potential pharmacophores for various therapeutic targets . This suggests that the compound could interact with multiple targets, contributing to its medicinal properties.

Biochemical Pathways

The biochemical pathways affected by 7-Azaindole N-oxide hemihydrate are currently unknown. Given the interest in 7-azaindoles in drug discovery , it is likely that this compound may influence several biochemical pathways

Preparation Methods

The synthesis of 7-Azaindole N-oxide hemihydrate typically involves the oxidation of 7-azaindole. One common method is the use of hydrogen peroxide as an oxidizing agent in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective oxidation of the nitrogen atom in the indole ring .

Industrial production methods may involve large-scale oxidation processes using continuous flow reactors to achieve higher yields and purity. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to maximize the efficiency of the process .

Chemical Reactions Analysis

7-Azaindole N-oxide hemihydrate undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert it back to 7-azaindole.

    Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the carbon atoms in the indole ring.

Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles such as alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

7-Azaindole N-oxide hemihydrate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific oxidation state and the resulting chemical reactivity, which makes it a valuable intermediate in various synthetic and research applications .

Properties

IUPAC Name

7-hydroxypyrrolo[2,3-b]pyridine;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H6N2O.H2O/c2*10-9-5-1-2-6-3-4-8-7(6)9;/h2*1-5,10H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHKTXWVCKFOLSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C2=NC=CC2=C1)O.C1=CN(C2=NC=CC2=C1)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10746265
Record name 7H-Pyrrolo[2,3-b]pyridin-7-ol--water (2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1202864-61-6
Record name 7H-Pyrrolo[2,3-b]pyridin-7-ol--water (2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1202864-61-6
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